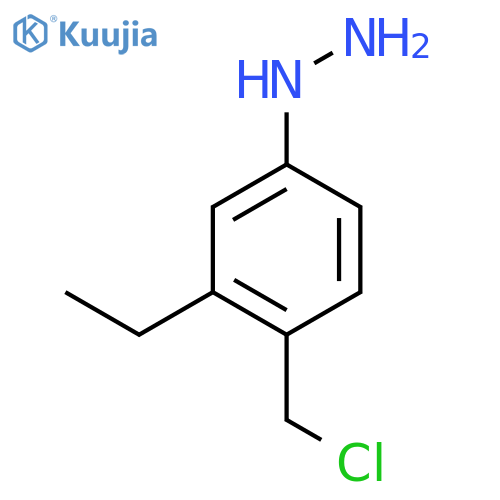

Cas no 1805841-40-0 (4-(Chloromethyl)-3-ethylphenylhydrazine)

4-(Chloromethyl)-3-ethylphenylhydrazine 化学的及び物理的性質

名前と識別子

-

- 4-(Chloromethyl)-3-ethylphenylhydrazine

-

- インチ: 1S/C9H13ClN2/c1-2-7-5-9(12-11)4-3-8(7)6-10/h3-5,12H,2,6,11H2,1H3

- InChIKey: HAIFCZBYGCVAET-UHFFFAOYSA-N

- ほほえんだ: ClCC1C=CC(=CC=1CC)NN

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 130

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 38

4-(Chloromethyl)-3-ethylphenylhydrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A250000575-1g |

4-(Chloromethyl)-3-ethylphenylhydrazine |

1805841-40-0 | 98% | 1g |

1,819.80 USD | 2021-06-15 | |

| Alichem | A250000575-500mg |

4-(Chloromethyl)-3-ethylphenylhydrazine |

1805841-40-0 | 98% | 500mg |

931.00 USD | 2021-06-15 | |

| Alichem | A250000575-250mg |

4-(Chloromethyl)-3-ethylphenylhydrazine |

1805841-40-0 | 98% | 250mg |

659.60 USD | 2021-06-15 |

4-(Chloromethyl)-3-ethylphenylhydrazine 関連文献

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

3. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

4-(Chloromethyl)-3-ethylphenylhydrazineに関する追加情報

4-(Chloromethyl)-3-ethylphenylhydrazine: A Comprehensive Overview

The compound 4-(Chloromethyl)-3-ethylphenylhydrazine (CAS No. 1805841-40-0) is a versatile organic chemical that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a phenylhydrazine moiety with a chloromethyl group at the para position and an ethyl group at the meta position. The combination of these functional groups imparts distinctive chemical properties, making it a valuable building block in organic synthesis.

Recent advancements in synthetic chemistry have highlighted the potential of 4-(Chloromethyl)-3-ethylphenylhydrazine as a key intermediate in the development of bioactive molecules. Researchers have explored its role in the construction of heterocyclic compounds, which are pivotal in drug discovery. For instance, studies have demonstrated its utility in the synthesis of isoquinoline derivatives, which exhibit promising anti-cancer and anti-inflammatory activities. These findings underscore the importance of this compound in advancing therapeutic interventions.

The synthesis of 4-(Chloromethyl)-3-ethylphenylhydrazine involves a multi-step process that typically begins with the preparation of the corresponding hydrazone intermediate. This is followed by alkylation to introduce the chloromethyl group and further functionalization to achieve the desired substitution pattern. The reaction conditions, including temperature, solvent, and catalyst selection, play a critical role in ensuring high yields and product purity. Recent optimizations in these parameters have significantly enhanced the efficiency of the synthesis process.

In terms of applications, 4-(Chloromethyl)-3-ethylphenylhydrazine has found extensive use in click chemistry and modular synthesis strategies. Its ability to undergo various coupling reactions, such as Suzuki-Miyaura and Heck reactions, makes it an invaluable component in constructing complex molecular architectures. Moreover, its reactivity towards nucleophilic substitution reactions has facilitated its integration into diverse chemical frameworks.

From an environmental standpoint, researchers have also investigated the biodegradation pathways of 4-(Chloromethyl)-3-ethylphenylhydrazine to assess its ecological impact. Studies indicate that under aerobic conditions, this compound undergoes microbial degradation through hydrolytic cleavage and oxidative transformation. These insights are crucial for designing sustainable synthetic routes and minimizing environmental hazards associated with its production and use.

In conclusion, 4-(Chloromethyl)-3-ethylphenylhydrazine (CAS No. 1805841-40-0) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, coupled with its diverse reactivity, positions it as a cornerstone in contemporary chemical research and industrial applications. As ongoing studies continue to unravel its potential, this compound is poised to play an even more significant role in shaping the future of drug discovery and materials innovation.

1805841-40-0 (4-(Chloromethyl)-3-ethylphenylhydrazine) 関連製品

- 135616-36-3((S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)

- 630111-78-3(5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonamide)

- 1713163-25-7(Tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate)

- 127972-17-2(2-(benzyloxy)-5-methylphenylboronic acid)

- 1805441-80-8(3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethyl)pyridine)

- 2138259-50-2(4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, 1,1-dimethylethyl ester)

- 1021243-96-8(N'-Hydroxy-2-(4-morpholinyl)benzenecarboximidamide)

- 2137720-58-0(3-Piperidineacetic acid, 3-amino-1-(phenylmethyl)-, 1,1-dimethylethyl ester)

- 2228501-06-0(2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol)

- 1261457-02-6(2-Iodo-3-(trifluoromethyl)benzyl bromide)